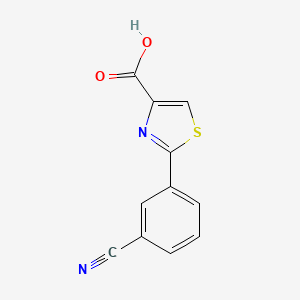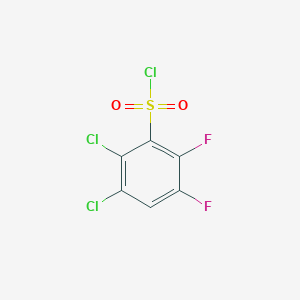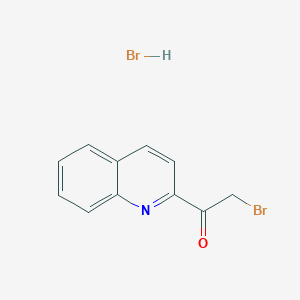
2-Bromo-1-(quinolin-2-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoacetylquinoline hydrobromide is a chemical compound with the molecular formula C11H9Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacetylquinoline hydrobromide typically involves the bromination of acetylquinoline. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out under controlled conditions, focusing on reaction time, temperature, and the dosage of the brominating agent .
Industrial Production Methods: Industrial production of 2-Bromoacetylquinoline hydrobromide may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromoacetylquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2-Bromoacetylquinoline hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromoacetylquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to and alter the properties of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the bromine and acetyl groups.
2-Chloroacetylquinoline: A similar compound where the bromine atom is replaced with chlorine.
8-Bromoacetylquinoline: Another derivative with the bromine atom at a different position on the quinoline ring.
Uniqueness: 2-Bromoacetylquinoline hydrobromide is unique due to its specific bromine and acetyl substitutions, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9Br2NO |
|---|---|
Poids moléculaire |
331.00 g/mol |
Nom IUPAC |
2-bromo-1-quinolin-2-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10;/h1-6H,7H2;1H |
Clé InChI |
OCKJZOHDVGUVFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



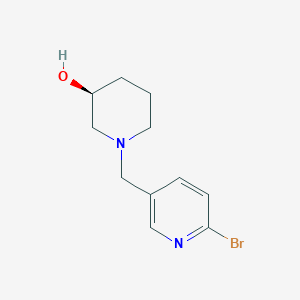
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)

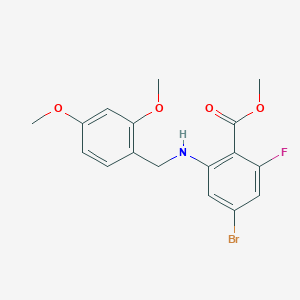
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
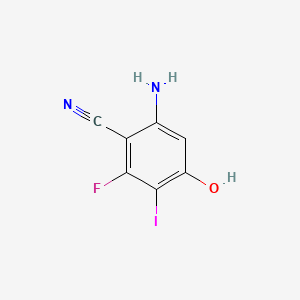
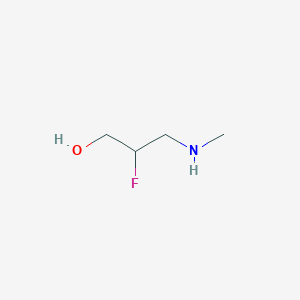

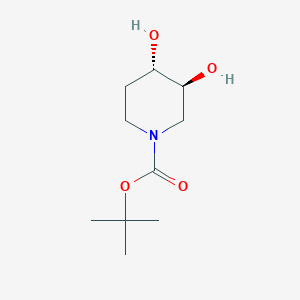
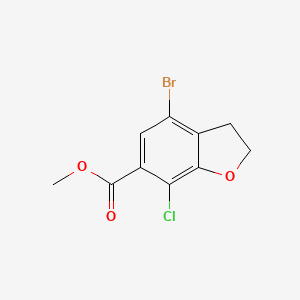
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
